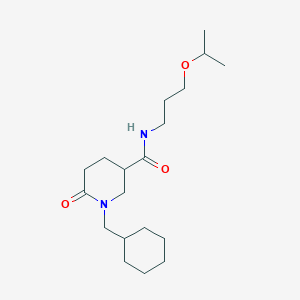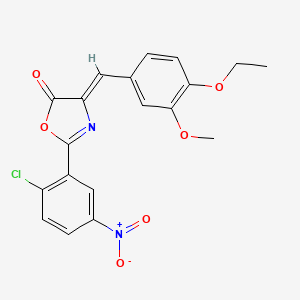![molecular formula C17H16Cl2N2O3 B6076567 2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6076567.png)
2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is a chemical compound with potential applications in scientific research. This compound is also known as C16H15Cl2N3O3 and has a molecular weight of 379.21 g/mol.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide exhibits biochemical and physiological effects in cancer cells. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide in lab experiments is its potential as an anticancer agent. This compound has been shown to exhibit anticancer activity against various cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide. One direction is to further investigate its mechanism of action in cancer cells. Another direction is to study its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on optimizing the synthesis method for this compound to increase its yield and purity.
Synthesis Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide is a multistep process that involves the reaction of 4-chloro-2-methylphenol with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(4-chloro-2-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 2-(4-chloro-2-methylphenoxy)acetohydrazide, which is then acetylated with 4-chlorobenzoyl chloride to produce the final compound.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been studied for its potential to inhibit the proliferation of cancer cells by inducing apoptosis.
properties
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-11-8-14(19)6-7-15(11)24-10-17(23)21-20-16(22)9-12-2-4-13(18)5-3-12/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNCGJFRJMUYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6076496.png)

![N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6076507.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6076514.png)
![{3-(3-methoxybenzyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6076518.png)
![2-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6076534.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6076535.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076540.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)

![4-[3-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076583.png)
![4-ethoxy-N'-[1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6076586.png)